![molecular formula C11H10Cl2N4OS B2624578 4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 676463-78-8](/img/structure/B2624578.png)
4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, commonly known as DMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMT is a member of the triazine family and is known for its ability to modulate neurotransmitter activity in the brain.
作用機序
The mechanism of action of DMT is not fully understood, but it is believed to primarily act as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. DMT also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C. It is thought that the effects of DMT on the brain are due to its ability to modulate neurotransmitter activity, particularly serotonin.
Biochemical and Physiological Effects:
DMT has been shown to have a range of biochemical and physiological effects. In addition to its effects on serotonin receptors, DMT has been shown to increase levels of the neurotrophic factor, brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. DMT has also been shown to increase heart rate and blood pressure, as well as cause changes in visual perception and mood.
実験室実験の利点と制限
One advantage of DMT in lab experiments is its rapid onset of action and short duration of effects, which allows for precise control of dosing and timing of experiments. Additionally, DMT has been shown to have a low toxicity profile and is generally well-tolerated in humans. However, one limitation of DMT is its illegality in many countries, which can make it difficult to obtain for research purposes. Additionally, the subjective effects of DMT can vary widely between individuals, which can make it difficult to compare results across studies.
将来の方向性
There are several future directions for research on DMT. One area of interest is its potential as a treatment for mental health disorders, particularly depression and anxiety. Additionally, there is growing interest in the use of DMT in psychotherapy, particularly in the treatment of addiction. Another area of research is the exploration of the spiritual and religious uses of DMT, particularly in indigenous cultures. Finally, there is a need for further research into the mechanism of action of DMT, as well as its long-term effects on the brain and body.
合成法
The synthesis of DMT involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of a base to form a Schiff base. The Schiff base is then reacted with methyl isothiocyanate to form the desired product, DMT. The yield of DMT is typically around 70-80%.
科学的研究の応用
DMT has been the subject of numerous scientific studies due to its unique properties. One area of research has been its potential as a treatment for various mental health disorders, including depression, anxiety, and addiction. DMT has been shown to have a rapid onset of action and a short duration of effects, making it a promising candidate for use in psychotherapy. Additionally, DMT has been studied for its potential to induce spiritual experiences and its role in religious practices.
特性
IUPAC Name |
4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-6-10(18)17(14)11(16-15-6)19-5-7-2-3-8(12)4-9(7)13/h2-4H,5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVWDJQLBQJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2624497.png)
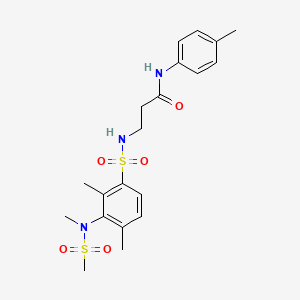
![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)
![Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2624501.png)
![(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide](/img/structure/B2624503.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)
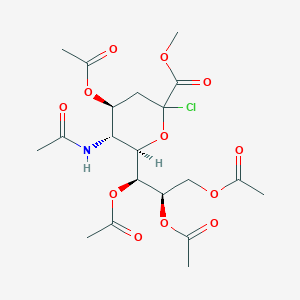
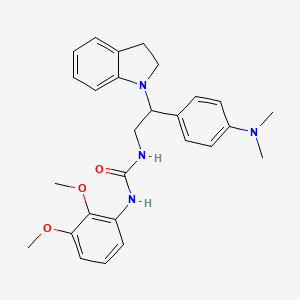
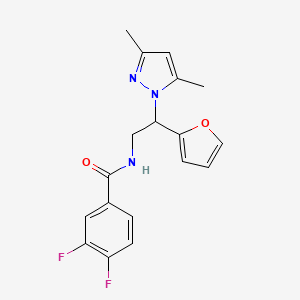

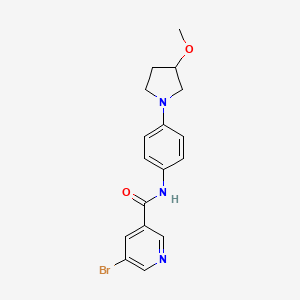
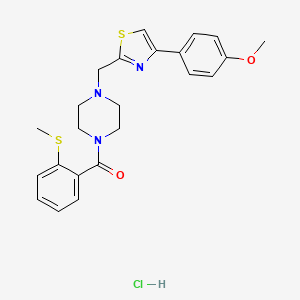
![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)